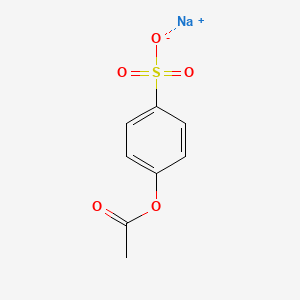

Acetic acid 4-sodiosulfophenyl ester

Descripción

Acetic acid 4-sodiosulfophenyl ester is a sodium salt derivative of an acetic acid ester functionalized with a sulfophenyl group at the para position. While direct references to this compound are absent in the provided evidence, structurally analogous esters—such as sulfonamide-containing acetic acid esters (e.g., ) and alkyl acetates (e.g., )—offer insights into its properties and behavior .

Propiedades

Fórmula molecular |

C8H7NaO5S |

|---|---|

Peso molecular |

238.19 g/mol |

Nombre IUPAC |

sodium;4-acetyloxybenzenesulfonate |

InChI |

InChI=1S/C8H8O5S.Na/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |

Clave InChI |

NWPMTMCXJZTLSO-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonated Phenyl Esters vs. Hydroxyphenyl Esters

- Ethyl 4-hydroxyphenylacetate (): Structure: Features a hydroxyphenyl group instead of a sulfophenyl group. Polarity: The hydroxyl group confers moderate polarity, but the absence of a sulfonate limits water solubility compared to sodiosulfophenyl derivatives. Applications: Hydroxyphenyl esters are often used in pharmaceuticals and fragrances due to their phenolic stability .

Acetic Acid 4-Sodiosulfophenyl Ester (Inferred):

- Structure : The sulfonate (-SO₃⁻Na⁺) group enhances hydrophilicity and ionic interactions.

- Polarity : Higher water solubility than hydroxyphenyl esters, akin to sulfonated surfactants.

- Applications : Likely used in detergents, ion-exchange resins, or as intermediates in organic synthesis.

Sulfonamide-Containing Acetic Acid Esters

- Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate (): Structure: Combines sulfonamide and acetamide groups. Reactivity: Sulfonamide groups participate in hydrogen bonding and metal coordination, useful in medicinal chemistry .

- Acetic Acid, [4-[2-[[(4-Cyanophenyl)sulfonyl]amino]ethyl]phenoxy]-, Methyl Ester (): Structure: Incorporates a cyano group and sulfonamide linkage. Applications: Such compounds are explored in drug delivery and polymer science due to tunable solubility and stability .

Comparison :

Alkyl Acetates

Comparison :

Research Findings and Functional Insights

- Synthesis: While alkyl acetates are produced via acid-catalyzed esterification (e.g., butyl acetate with H₂SO₄; ), sodiosulfophenyl esters likely require sulfonation of phenol derivatives followed by esterification, a method analogous to sulfonamide synthesis in .

- Adsorption Behavior : Sulfonate-modified biochars (e.g., ASBB in –5) demonstrate enhanced uranium adsorption due to ionic interactions, suggesting sodiosulfophenyl esters could act as ligands in heavy-metal remediation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.